REACTION_CXSMILES
|
[H-].[Na+].C[C:4](P(OC)(O)=O)([C:6]([O-:8])=[O:7])[CH3:5].[O:14]1[CH2:19][CH2:18]C(=O)[CH2:16][CH2:15]1.[OH-].[Na+]>O1CCCC1.CO>[C:6]([CH:4]=[C:5]1[CH2:18][CH2:19][O:14][CH2:15][CH2:16]1)([OH:8])=[O:7] |f:0.1,4.5|
|
Name
|
trimethylphosphonoacetate
|
Quantity
|
34.22 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)[O-])P(=O)(O)OC
|
Name
|
|
Quantity
|
16.28 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
326 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
204 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
204 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 12° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 30° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated to one half of the original volume
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts dried over magnesium sulfate, and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.62 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |